molecular formula C13H20BNO2 B1289379 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 863578-36-3

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1289379
CAS No.: 863578-36-3
M. Wt: 233.12 g/mol
InChI Key: PEXRISJTWBBZRY-UHFFFAOYSA-N
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Description

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C13H20BNO2 and its molecular weight is 233.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target molecule and the biochemical pathways it influences. Given the compound’s role in borylation, it could potentially alter the function or activity of target molecules, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and hydroxyl groups present in biomolecules, making it a valuable tool for enzyme inhibition and protein labeling. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, it can modulate pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, its ability to inhibit specific enzymes can result in changes in metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the compound can inhibit serine proteases by binding to the active site serine, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of boronic acid and other degradation products. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, its interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXRISJTWBBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590352
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863578-36-3
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863578-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 863578-36-3
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